![molecular formula C7H12N2O B1347446 (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS No. 494214-31-2](/img/structure/B1347446.png)
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazole
Pyrazoles, including compounds like (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, are highlighted for their significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixtures, as described by Sheetal et al. (2018), demonstrate potential physical and chemical properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The study emphasizes the versatility of pyrazole derivatives in scientific research, underscoring their importance in developing new agrochemical and pharmaceutical products (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018).
Bioethanol for Biodiesel Production
Bioethanol, distinguished from methanol, is explored as a sustainable reactant for biodiesel production. The research by Brunschwig, Moussavou, and Blin (2012) discusses the utilization of bioethanol, which is less toxic than methanol, produced from local and renewable agricultural resources. This approach enhances sustainability and promotes energy independence. The study reviews various catalytic pathways for ethyl ester production, addressing challenges such as purification issues and the impact of water in bioethanol on yield. Ethyl esters emerge as a viable alternative to diesel fuel, presenting a sustainable option for large-scale production (Brunschwig, Moussavou, & Blin, 2012).
Chemistry of Pyrazoline Derivatives
The reactivity of certain pyrazoline derivatives, closely related to the pyrazole structure of this compound, makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. Gomaa and Ali (2020) review the preparation and application of these derivatives in the synthesis of heterocycles and dyes. The unique reactivity of these compounds under mild conditions highlights their importance in the development of new synthetic methodologies for heterocyclic compounds and dyes, showcasing the broad applicability of pyrazole derivatives in chemical synthesis (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that this compound may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
properties
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVPWYZXQJMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354892 |
Source
|
Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
494214-31-2 |
Source
|
Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494214-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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